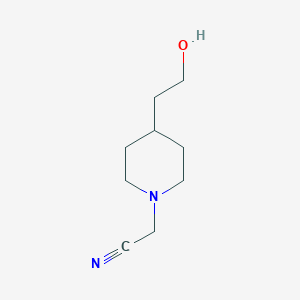
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amin
Übersicht
Beschreibung
The compound “4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. The pyrimidine ring is substituted with a methylthio group at the 2-position and is connected to the pyrazole ring at the 4-position. The pyrazole ring is substituted with an amine group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and pyrazole rings in separate steps, followed by their connection through a suitable reaction. The methylthio and amine substituents would likely be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, which are both aromatic and thus contribute to the compound’s stability. The electron-donating methylthio group and the electron-withdrawing amine group would likely have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and pyrazole rings, as well as the methylthio and amine substituents. The compound could potentially undergo reactions such as substitution, addition, or ring-opening, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amine group and the nonpolar methylthio group .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Pyrimidinderivate, einschließlich „4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amin“, wurden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Es wurde berichtet, dass sie anticancerogene Eigenschaften aufweisen . Beispielsweise sind Imatinib, Dasatinib und Nilotinib pyrimidinbasierte Medikamente und etablierte Behandlungen für Leukämie .
Antimicrobial-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antimikrobielle Eigenschaften aufweisen . Sie können zur Behandlung verschiedener bakterieller Infektionen eingesetzt werden .
Antifungal-Anwendungen
Es wurde auch berichtet, dass Pyrimidinderivate antimykotische Eigenschaften besitzen . Sie können zur Behandlung verschiedener Pilzinfektionen eingesetzt werden .
Antiparasitische Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antiparasitische Eigenschaften aufweisen . Sie können zur Behandlung verschiedener parasitärer Infektionen eingesetzt werden .
Diuretische Anwendungen
Es wurde berichtet, dass Pyrimidinderivate diuretische Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Erkrankungen im Zusammenhang mit Flüssigkeitsretention eingesetzt werden .
Antitumor-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antitumorale Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Tumorarten eingesetzt werden .
Antifilariale Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antifilariale Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Filarieninfektionen eingesetzt werden .
DNA-Topoisomerase-II-Inhibitor-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate DNA-Topoisomerase-II-Inhibitor-Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Erkrankungen im Zusammenhang mit der DNA-Replikation eingesetzt werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728136 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956722-10-4 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)









